4-(2-(1,3-Dioxolan-2-yl)ethoxy)-3-methoxybenzonitrile
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Overview
Description
4-(2-(1,3-Dioxolan-2-yl)ethoxy)-3-methoxybenzonitrile is an organic compound that features a dioxolane ring, an ether linkage, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1,3-Dioxolan-2-yl)ethoxy)-3-methoxybenzonitrile typically involves the formation of the dioxolane ring through a stereoselective assembly of three components: an alkene, a carboxylic acid, and a silyl enol ether. This reaction proceeds via the generation of a 1,3-dioxolan-2-yl cation intermediate during the oxidation of alkene substrates with hypervalent iodine . The stereoselective trapping of the cation intermediate with silyl enol ether completes the formation of the dioxolane product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of hypervalent iodine reagents and silyl enol ethers in a controlled environment ensures the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(2-(1,3-Dioxolan-2-yl)ethoxy)-3-methoxybenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using hypervalent iodine reagents.
Reduction: Reduction reactions can be performed using glucose as an eco-friendly reductant in alkaline medium.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ether linkage.
Common Reagents and Conditions
Oxidation: Hypervalent iodine reagents are commonly used for oxidation reactions.
Reduction: Glucose in an alkaline medium is used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the compound can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions yield the corresponding reduced forms of the compound.
Substitution: Substitution reactions result in the formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-(2-(1,3-Dioxolan-2-yl)ethoxy)-3-methoxybenzonitrile has several scientific research applications, including:
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the synthesis of fine chemicals and as a precursor for various industrial products.
Mechanism of Action
The mechanism of action of 4-(2-(1,3-Dioxolan-2-yl)ethoxy)-3-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The dioxolane ring and ether linkage play a crucial role in its reactivity and interaction with biological molecules. The compound may exert its effects through the modulation of enzyme activity or interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxanes: These compounds share the dioxolane ring structure and are used in similar applications.
4-(2-(1,3-Dioxolan-2-yl)ethoxy)benzaldehyde: This compound has a similar structure but features an aldehyde group instead of a nitrile group.
Uniqueness
4-(2-(1,3-Dioxolan-2-yl)ethoxy)-3-methoxybenzonitrile is unique due to the presence of the methoxy and nitrile groups, which impart distinct chemical and biological properties
Properties
IUPAC Name |
4-[2-(1,3-dioxolan-2-yl)ethoxy]-3-methoxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-15-12-8-10(9-14)2-3-11(12)16-5-4-13-17-6-7-18-13/h2-3,8,13H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQKNAWZABNEMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OCCC2OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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